molecular formula C8H8N2O3 B2856188 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid CAS No. 1512619-10-1

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid

Cat. No.: B2856188
CAS No.: 1512619-10-1
M. Wt: 180.163
InChI Key: XBMUYMQBFDJKOQ-UHFFFAOYSA-N
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Description

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

IUPAC Name

3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-6(8(12)13)4-2-1-3-5(4)9-10-7/h1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMUYMQBFDJKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NN=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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